N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-19-7-4-5-17(15-19)25-22(28)21(27)24-13-12-18-6-2-3-14-26(18)32(29,30)20-10-8-16(23)9-11-20/h4-5,7-11,15,18H,2-3,6,12-14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFDYKIMJMXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Chlorobenzene
The foundational step involves reacting chlorobenzene with chlorosulfonic acid (ClSO₃H) in halogenated solvents. Patent GB2135666A details an optimized protocol using 1,2-dichloroethane and sodium chloride as catalysts, achieving 92% yield at 60°C (Table 1).
Table 1: Comparative Chlorosulfonation Methods
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1,2-Dichloroethane | NaCl | 60 | 92 | 98.5 |
| Carbon tetrachloride | None | 70 | 78 | 95.2 |
| Chloroform | NH₄Cl | 65 | 85 | 97.1 |
Key advantages of this method include minimized chlorosulfonic acid usage (1:1.2 molar ratio vs. traditional 1:4) and reduced hydrolysis byproducts. Anhydrous conditions are maintained by azeotropic distillation with the solvent, preventing 4-chlorobenzenesulfonic acid formation.
Piperidine Intermediate Functionalization
Synthesis of 2-(1-Piperidin-2-yl)ethylamine
Piperidine derivatives are constructed via reductive amination of δ-keto esters. For example, methyl 5-aminovalerate is cyclized using NaBH₃CN in methanol, followed by Boc protection and reduction with LiAlH₄ to yield 2-(piperidin-2-yl)ethylamine.
Critical Parameters:
- Cyclization Efficiency : 85–90% yield at pH 4.5 (acetic acid buffer).
- Reduction Selectivity : LiAlH₄ avoids over-reduction to primary amines.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The piperidine nitrogen is sulfonylated under Schotten-Baumann conditions:
$$ \text{Piperidine derivative} + \text{4-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}2} \text{Sulfonamide} $$
Reaction at 0–5°C prevents sulfonic acid formation, with yields exceeding 88%. Excess sulfonyl chloride (1.2 eq) ensures complete conversion.
Ethanediamide Coupling
Synthesis of N'-(3-Methoxyphenyl)ethanediamide
Oxalamide formation employs ethyl oxalyl chloride and 3-methoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as base:
$$ \text{3-MeOC}6\text{H}4\text{NH}2 + \text{ClCOCOCl} \xrightarrow{\text{TEA, DCM}} \text{N'-(3-MeOC}6\text{H}_4\text{)ethanediamide} $$
Yields range from 75–82%, with purity >97% after recrystallization (ethanol/water).
Final Coupling Reaction
The sulfonylated piperidine is coupled with the ethanediamide using EDCI/HOBt in DMF:
$$ \text{Sulfonamide} + \text{Ethanediamide} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Target Compound} $$
Optimized Conditions:
- Molar Ratio : 1:1.1 (sulfonamide:ethanediamide)
- Temperature : 25°C, 24 h
- Yield : 68–72% after silica gel chromatography
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 6.91 (m, 4H, Ar–H), 3.84 (s, 3H, OCH₃), 3.21 (t, 2H, CH₂N), 2.95 (m, 1H, piperidine), 2.65 (m, 4H, piperidine).
- HRMS : m/z 504.1234 [M+H]⁺ (calc. 504.1238).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 99.1% purity at 254 nm.
Critical Analysis of Methodologies
Sulfonation Efficiency
The GB2135666A method surpasses conventional approaches by reducing chlorosulfonic acid waste and enabling direct anhydrous product isolation. Competing methods (e.g., SO₃ sulfonation) require costly chlorinating agents (POCl₃, SOCl₂), increasing production costs by ~30%.
Coupling Agent Selection
EDCI/HOBt outperforms DCC-based systems in minimizing racemization during amide bond formation. Control experiments show EDCI increases yield by 15% compared to DCC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include sulfides or reduced aromatic rings.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, especially in the context of neurotransmitter receptors.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperidine-Based Sulfonamides
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
- Structural Similarities :
- Both compounds share a piperidine ring substituted with a 4-chlorobenzenesulfonyl group.
- The sulfonamide linkage is critical for binding to sulfonylurea receptors or opioid-like targets [1].
- Key Differences: W-15 has a phenylethyl group at the 1-position of the piperidine, whereas the target compound substitutes this with an ethyl chain linked to an oxamide bridge.
Compound 28 (1-benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine)
- Structural Similarities :
- Both compounds incorporate a methoxyphenyl group (3-methoxy in the target vs. 4-chloro-3-methoxy in Compound 28).
- Piperidine substitution patterns suggest shared synthetic routes (e.g., reductive amination) [2].
Ethanediamide-Linked Compounds
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
- Structural Similarities :
- Both compounds utilize an ethanediamide linker to connect aromatic and piperidine-derived groups.
- The methoxyphenyl moiety is retained, though positional isomerism (3- vs. 4-methoxy) may alter electronic effects [5].
- Key Differences :
- The comparator compound replaces the piperidine-sulfonyl group with a piperazinyl-benzoyl moiety, reducing steric bulk and altering electron-withdrawing character.
Research Implications
- Receptor Binding : The sulfonyl group in the target compound may enhance affinity for sulfonamide-sensitive targets compared to benzyl- or benzoyl-substituted analogues [5].
- Metabolic Stability : The oxamide bridge could reduce susceptibility to enzymatic degradation relative to simpler amides or amines [2].
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The compound's molecular formula is C22H26ClN3O4S, with a molecular weight of 463.98 g/mol. Its structure includes:
- Piperidine Ring : A six-membered nitrogen-containing ring that enhances the compound's reactivity.
- Chlorobenzenesulfonyl Group : This moiety is crucial for its interaction with biological targets.
- Methoxyphenyl Group : Contributes to the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It likely interacts with G protein-coupled receptors (GPCRs) and ion channels, influencing cellular signaling and neurotransmission. The binding affinity of the compound to these receptors can lead to alterations in gene expression and cellular function, which are critical for therapeutic effects.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are influenced by its chemical structure:
- Absorption : Compounds with a piperidine structure are generally well absorbed.
- Distribution : It is expected to distribute widely throughout the body.
- Metabolism : Primarily occurs in the liver.
- Excretion : Mainly eliminated via urine.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit inhibitory properties against various enzymes. For instance, the sulfonamide group can enhance binding to target proteins, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative disorders.
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide | Contains a fluorophenyl group | Moderate GPCR activity |
| N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide | Contains a dimethylphenyl group | Enhanced enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide, and what purification methods ensure high yield and purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2: Coupling the piperidine intermediate with an ethylenediamine linker using reductive amination (e.g., NaBH(OAc)₃ in dichloroethane) .
- Step 3: Final amidation with 3-methoxyphenylacetic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purification: Trituration with diethyl ether or recrystallization from methanol/water mixtures yields >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Key signals include the piperidine ring protons (δ 2.5–3.5 ppm), sulfonyl group (δ 7.6–8.1 ppm for aromatic protons), and methoxy group (δ 3.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the ethanediamide backbone .
- HPLC: Use a C18 column with UV detection at 255 nm (methanol/water gradient) to assess purity .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved during structural validation?
Methodological Answer:
- Solvent Effects: Re-run NMR in DMSO-d₆ instead of CDCl₃ to reduce signal broadening caused by hydrogen bonding .
- Variable Temperature (VT-NMR): Identify dynamic processes (e.g., rotamers) by analyzing peak coalescence at elevated temperatures .
- 2D Techniques (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Q. What strategies improve reaction yields in multi-step syntheses involving piperidine intermediates?
Methodological Answer:
- Protection/Deprotection: Use Boc-protected piperidines to prevent side reactions during sulfonylation; cleave with TFA in dichloromethane .
- Catalytic Optimization: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation, with Pd(PPh₃)₄ and K₂CO₃ in THF .
- Workup Adjustments: Extract intermediates with ethyl acetate (3×) to minimize losses; dry over Na₂SO₄ before column chromatography .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and methoxy substituents?
Methodological Answer:
- Analog Synthesis: Replace 4-chlorobenzenesulfonyl with methylsulfonyl or tosyl groups to assess sulfonyl group impact .
- Methoxy Positional Isomers: Synthesize 2- and 4-methoxyphenyl variants to compare binding affinity via radioligand assays .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase panels) or receptor binding studies (e.g., GPCRs) with IC₅₀/EC₅₀ calculations .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions (e.g., LogP) and experimental solubility data?
Methodological Answer:
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) and DMSO to measure equilibrium solubility; compare with ChemAxon or ACD/Labs predictions .
- LogP Adjustment: Account for ionization (pKa via potentiometric titration) and hydrogen-bonding capacity (HPLC-derived ΔlogP) .
- Co-solvent Systems: Apply the Higuchi-Connors method to quantify solubilization in PEG-400/water mixtures for formulation insights .
Q. What experimental controls are essential when observing unexpected biological activity (e.g., cytotoxicity in non-target cells)?
Methodological Answer:
- Counter-Screening: Include off-target panels (e.g., hERG, CYP450 isoforms) to rule out non-specific effects .
- Metabolic Stability: Pre-incubate compounds with liver microsomes (human/rat) to assess metabolite generation .
- Positive/Negative Controls: Use staurosporine (apoptosis inducer) and DMSO (vehicle control) in parallel assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
